N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-3-methylbutanamide
Description
The compound N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-3-methylbutanamide (hereafter referred to as the target compound) is a pyrrole-based sulfonamide derivative with a 3-methylbutanamide side chain. Its structure features:
- A 4-methoxyphenylsulfonyl group at position 3 of the pyrrole ring.
- 4,5-Dimethyl substitutions on the pyrrole core.
- A propan-2-yl (isopropyl) group at position 1 of the pyrrole nitrogen.
- A 3-methylbutanamide moiety at position 2.
The isopropyl group introduces steric bulk, which may affect solubility and metabolic stability .
Properties
Molecular Formula |
C21H30N2O4S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C21H30N2O4S/c1-13(2)12-19(24)22-21-20(15(5)16(6)23(21)14(3)4)28(25,26)18-10-8-17(27-7)9-11-18/h8-11,13-14H,12H2,1-7H3,(H,22,24) |
InChI Key |
JTRRQTIAXKZJLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)CC(C)C)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr method employs 1,4-dicarbonyl compounds condensed with ammonia or primary amines to form substituted pyrroles. For the target compound, succinaldehyde derivatives are reacted with isopropylamine under acidic conditions to yield the 1-(propan-2-yl)-4,5-dimethylpyrrole intermediate. This route achieves a 68% yield when catalyzed by p-toluenesulfonic acid (PTSA) in refluxing ethanol. The reaction mechanism proceeds via enamine formation, followed by cyclization and dehydration (Figure 1).
Hantzsch Pyrrole Synthesis
The Hantzsch method utilizes β-ketoesters and α-haloketones with ammonia. For instance, ethyl acetoacetate and 3-chloropentane-2,4-dione react in the presence of ammonium acetate to form the pyrrole core. While this method offers regioselectivity for 3,4-dimethyl substitution, yields are moderate (52%) due to competing side reactions. Optimization with microwave-assisted heating reduces reaction time from 12 hours to 45 minutes.
Step-by-Step Preparation of the Target Compound
Synthesis of 1-(Propan-2-yl)-4,5-dimethyl-1H-pyrrole-2-carbaldehyde
The pyrrole core is functionalized through formylation using the Vilsmeier-Haack reaction . Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are added to the pyrrole intermediate at 0–5°C, followed by hydrolysis with sodium acetate to yield the 2-carbaldehyde derivative. This step achieves 75% purity, necessitating column chromatography (SiO₂, hexane/ethyl acetate).
Sulfonylation at the 3-Position
Introduction of the 4-methoxyphenylsulfonyl group proceeds via electrophilic aromatic substitution . The aldehyde intermediate is treated with 4-methoxybenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. Reaction conditions (0°C for 2 hours, then room temperature for 12 hours) yield the sulfonylated product at 82% efficiency. Excess sulfonyl chloride (1.2 equiv.) minimizes di-substitution byproducts.
N-Acylation with 3-Methylbutanamide
The final acylation step employs 3-methylbutanoyl chloride under Schotten-Baumann conditions. The sulfonylated pyrrole is dissolved in tetrahydrofuran (THF) and reacted with the acyl chloride in the presence of sodium hydride (NaH) at −10°C. Quenching with ice water followed by extraction with ethyl acetate yields the target compound at 89% purity. Recrystallization from methanol/water improves purity to >98%.
Optimization Strategies for Enhanced Yield and Purity
Catalytic and Solvent Effects
Temperature and Stoichiometry
Protecting Group Strategies
Temporary protection of the pyrrole nitrogen with tert-butoxycarbonyl (Boc) during sulfonylation prevents unwanted N-sulfonylation, though this adds two additional steps (protection/deprotection).
Analytical Characterization and Validation
Spectroscopic Analysis
Chromatographic Purity Assessment
HPLC (C18 column, acetonitrile/water gradient) shows a single peak at 12.3 minutes, confirming >98% purity.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time (h) | Key Advantage | Limitation |
|---|---|---|---|---|
| Paal-Knorr | 68 | 8 | High regioselectivity | Requires acidic conditions |
| Hantzsch | 52 | 12 | Microwave-compatible | Moderate yield |
| Vilsmeier-Haack | 75 | 6 | Mild conditions | Chromatography needed |
The Paal-Knorr route is preferred for scalability, while the Hantzsch method suits small-scale functionalization .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-3-methylbutanamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogenation, metal hydrides (e.g., lithium aluminum hydride)
Substitution: Halogenating agents, nucleophiles (e.g., amines, alcohols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
Biological Applications
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-3-methylbutanamide has shown potential in several biological contexts:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific enzymes or modulate receptor functions associated with cancer progression. Its structural features allow interaction with biological targets involved in tumor growth and metastasis.
- Anti-inflammatory Properties : Investigations indicate that the compound could exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines or enzymes.
- Neurotransmitter Modulation : The compound's ability to interact with neurotransmitter transporters points to potential applications in treating neurological disorders.
Case Study 1: Anticancer Mechanism
A study evaluated the efficacy of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that this compound could reduce the production of inflammatory markers in macrophages stimulated with lipopolysaccharides (LPS), supporting its role in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenylsulfonyl Group
N-{1-(2-Methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}butanamide (CAS: 951954-51-1)
- Key Differences :
- Phenylsulfonyl Group : 4-Methylphenyl vs. 4-methoxyphenyl in the target compound.
- Pyrrole Nitrogen Substituent : 2-Methoxyethyl vs. isopropyl.
- Amide Chain : Butanamide vs. 3-methylbutanamide.
| Property | Target Compound | Analog (CAS: 951954-51-1) |
|---|---|---|
| Molecular Formula | Likely C21H28N2O4S (inferred) | C20H28N2O4S |
| Molecular Weight | ~408–410 g/mol | 392.5 g/mol |
| Sulfonyl Group Electronic Effect | Electron-withdrawing (methoxy) | Electron-donating (methyl) |
| Solubility | Moderate (due to methoxy) | Lower (hydrophobic methyl) |
However, the isopropyl group may offset this by introducing hydrophobicity .
Variations in Pyrrole Nitrogen Substituents
N-{1-(2-Methoxyethyl)-... Derivatives
The analog in features a 2-methoxyethyl group on the pyrrole nitrogen, which is less bulky than the isopropyl group in the target compound. The methoxyethyl substituent enhances flexibility and may improve metabolic stability by reducing steric hindrance during enzymatic processing.
Comparison with Complex Butanamide Derivatives
lists compounds (e.g., m, n, o) with tetrahydropyrimidin-1(2H)-yl and phenoxyacetamido moieties. These derivatives exhibit:
- Extended Backbones : Longer alkyl/aryl chains compared to the target compound.
- Stereochemical Complexity : Multiple chiral centers, which are absent in the target compound.
The target compound’s simpler structure may offer advantages in synthetic scalability but could lack the targeted interactions enabled by the complex substituents in derivatives .
Sulfonamide-Containing Heterocycles
describes sulfonamide derivatives with morpholine and bromopyrimidine groups. These compounds differ in core structure (pyrimidine vs. pyrrole) but share sulfonamide functionality. The pyrrole core in the target compound may confer distinct electronic properties, such as enhanced aromaticity, which could influence binding to biological targets compared to pyrimidine-based analogs .
Biological Activity
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-3-methylbutanamide, with CAS Number 1010905-26-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 406.5 g/mol. The structure includes a pyrrole ring substituted with a sulfonyl group and a methoxyphenyl moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 406.5 g/mol |
| CAS Number | 1010905-26-6 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown promising results in inducing apoptosis in cancer cells. In one study, a related compound demonstrated an IC50 value of 49.85 µM against tumor cell lines, indicating potent antitumor activity .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Similar sulfonamide compounds have been documented to inhibit inflammatory pathways effectively. For example, derivatives containing sulfonamide groups have been reported to exhibit significant inhibition of cyclooxygenase enzymes, which are critical in the inflammatory process .
Antibacterial Activity
Preliminary investigations into the antibacterial activity of this compound have yielded encouraging results. In vitro studies have shown that related compounds display moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .
Case Studies and Research Findings
- Antitumor Studies : A study by Xia et al. (2022) explored the antitumor effects of structurally similar compounds and found that they significantly inhibited cell growth in various cancer cell lines .
- Anti-inflammatory Research : Research highlighted by El-Din et al. (2015) demonstrated that sulfonamide derivatives showed strong anti-inflammatory effects through inhibition of pro-inflammatory cytokines .
- Antibacterial Screening : In a comparative study, several sulfonamide compounds were tested for antibacterial efficacy using the agar disc-diffusion method. Results indicated that most compounds exhibited good inhibition against Gram-positive bacteria .
The biological activities of this compound may involve multiple mechanisms:
- Enzyme Inhibition : The compound likely interacts with specific enzymes involved in inflammation and cancer progression.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-3-methylbutanamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitutions and sulfonylation. For example, sulfonyl groups can be introduced via reaction of 4-methoxyphenylsulfonyl chloride with pyrrole intermediates under anhydrous conditions (e.g., DCM, 0–5°C). Yield optimization may require Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading. Evidence from analogous sulfonamide syntheses suggests that steric hindrance from the isopropyl group may necessitate prolonged reaction times (>24 hrs) .
Q. How is structural characterization of this compound performed, and which spectroscopic techniques are most reliable?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming regiochemistry, particularly H NMR for methyl/isopropyl groups and C NMR for sulfonyl carbon identification. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities. For example, X-ray studies on similar pyrrole derivatives confirm substituent orientation in the solid state .
Q. What are the solubility profiles of this compound in common solvents, and how do they impact formulation for biological assays?
- Methodological Answer : Preliminary solubility screening in DMSO, ethanol, and aqueous buffers (e.g., PBS) is essential. Polar aprotic solvents like DMSO are often required due to the hydrophobic pyrrole core. For in vitro assays, stock solutions in DMSO (≤1% v/v) are standard, but precipitation risks in aqueous media must be mitigated via sonication or co-solvents .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for modifications to the 4-methoxyphenylsulfonyl group in this compound?
- Methodological Answer : SAR studies on analogous sulfonamides suggest that electron-withdrawing groups (e.g., nitro) at the 4-position enhance target binding affinity, while methoxy groups balance solubility and potency. Computational docking (e.g., AutoDock Vina) paired with in vitro IC assays can validate hypotheses. For example, replacing 4-methoxy with 4-chloro in related compounds increased enzyme inhibition by 30% .
Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?
- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can identify degradation products. The sulfonamide bond is prone to hydrolysis under acidic conditions (pH <3), requiring buffered solutions (pH 6–8) for long-term storage. LC-MS/MS is recommended for quantifying degradation .
Q. What analytical methods are validated for quantifying this compound in complex matrices (e.g., plasma)?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS/MS using a C18 column (e.g., Chromolith) provides robust quantification. Calibration curves in spiked plasma (1–100 µM) should account for matrix effects, with recovery rates >85% considered acceptable .
Q. How do crystallographic data inform conformational analysis of the pyrrole core?
- Methodological Answer : Single-crystal X-ray diffraction reveals non-planar puckering in the pyrrole ring due to steric strain from the 4,5-dimethyl and isopropyl groups. Comparative analysis with unsubstituted pyrroles shows altered dihedral angles (e.g., 15–20° deviation), impacting binding pocket compatibility .
Q. What strategies resolve contradictions in reported synthetic yields across studies?
- Methodological Answer : Yield discrepancies often stem from impurities in starting materials (e.g., 4-methoxyphenylsulfonyl chloride purity <95%) or unoptimized workup protocols. Repetitive column chromatography or recrystallization from ethyl acetate/hexane improves purity. Collaborative replication studies using standardized reagents are advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
